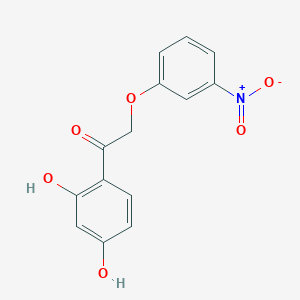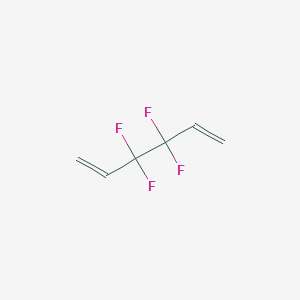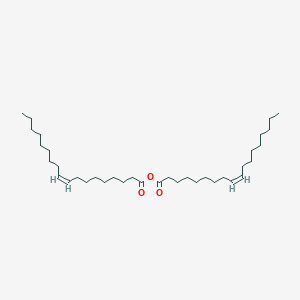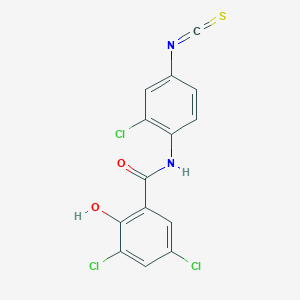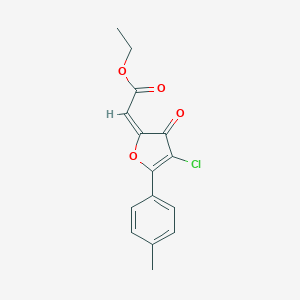
Ethyl (4-chloro-5-(4-methylphenyl)-3-oxo-2(3H)-furanylidene)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (4-chloro-5-(4-methylphenyl)-3-oxo-2(3H)-furanylidene)acetate, also known as ethyl (E)-4-chloro-5-(4-methylphenyl)furan-2,3-dione-3-acetate, is a chemical compound with the molecular formula C15H13ClO4. It is a yellow crystalline powder that is used in scientific research for its various applications.
Mecanismo De Acción
The mechanism of action of Ethyl (4-chloro-5-(4-mEthyl (4-chloro-5-(4-methylphenyl)-3-oxo-2(3H)-furanylidene)acetatephenyl)-3-oxo-2(3H)-furanylidene)acetate is not well understood. However, it is believed to act as an inhibitor of various enzymes involved in the biosynthesis of prostaglandins and leukotrienes, which are known to be involved in the inflammatory response.
Efectos Bioquímicos Y Fisiológicos
Ethyl (4-chloro-5-(4-mEthyl (4-chloro-5-(4-methylphenyl)-3-oxo-2(3H)-furanylidene)acetatephenyl)-3-oxo-2(3H)-furanylidene)acetate has been shown to exhibit various biochemical and physiological effects. It has been shown to exhibit anti-inflammatory activity by inhibiting the biosynthesis of prostaglandins and leukotrienes. It has also been shown to exhibit antitumor activity by inhibiting the growth of various cancer cells. Additionally, it has been shown to exhibit antimicrobial activity against various bacterial and fungal strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Ethyl (4-chloro-5-(4-mEthyl (4-chloro-5-(4-methylphenyl)-3-oxo-2(3H)-furanylidene)acetatephenyl)-3-oxo-2(3H)-furanylidene)acetate in lab experiments include its ease of synthesis, availability, and versatility. It can be used as a starting material for the synthesis of various biologically active compounds, and it can also be used as a reagent in organic synthesis reactions. However, one of the limitations of using Ethyl (4-chloro-5-(4-mEthyl (4-chloro-5-(4-methylphenyl)-3-oxo-2(3H)-furanylidene)acetatephenyl)-3-oxo-2(3H)-furanylidene)acetate in lab experiments is its potential toxicity. It is important to handle it with care and to use appropriate safety measures when working with this compound.
Direcciones Futuras
There are many potential future directions for research involving Ethyl (4-chloro-5-(4-mEthyl (4-chloro-5-(4-methylphenyl)-3-oxo-2(3H)-furanylidene)acetatephenyl)-3-oxo-2(3H)-furanylidene)acetate. One potential direction is to further investigate its mechanism of action and its potential as a therapeutic agent for various inflammatory and cancer-related conditions. Another potential direction is to explore its potential as a starting material for the synthesis of novel biologically active compounds. Additionally, it may be worthwhile to investigate its potential as a reagent in organic synthesis reactions and to explore its potential for use in various industrial applications.
Métodos De Síntesis
Ethyl (4-chloro-5-(4-mEthyl (4-chloro-5-(4-methylphenyl)-3-oxo-2(3H)-furanylidene)acetatephenyl)-3-oxo-2(3H)-furanylidene)acetate can be synthesized by the condensation of 4-chloro-3-formylcoumarin and 4-mEthyl (4-chloro-5-(4-methylphenyl)-3-oxo-2(3H)-furanylidene)acetatephenylacetic acid in the presence of acetic anhydride. The reaction is carried out under reflux in the presence of a catalytic amount of p-toluenesulfonic acid. The resulting product is then purified by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
Ethyl (4-chloro-5-(4-mEthyl (4-chloro-5-(4-methylphenyl)-3-oxo-2(3H)-furanylidene)acetatephenyl)-3-oxo-2(3H)-furanylidene)acetate has been extensively used in scientific research for its various applications. It has been used as a starting material for the synthesis of various biologically active compounds, including antitumor agents, anti-inflammatory agents, and antimicrobial agents. It has also been used as a reagent in organic synthesis reactions.
Propiedades
Número CAS |
139266-45-8 |
|---|---|
Nombre del producto |
Ethyl (4-chloro-5-(4-methylphenyl)-3-oxo-2(3H)-furanylidene)acetate |
Fórmula molecular |
C15H13ClO4 |
Peso molecular |
292.71 g/mol |
Nombre IUPAC |
ethyl (2E)-2-[4-chloro-5-(4-methylphenyl)-3-oxofuran-2-ylidene]acetate |
InChI |
InChI=1S/C15H13ClO4/c1-3-19-12(17)8-11-14(18)13(16)15(20-11)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3/b11-8+ |
Clave InChI |
VSQZEJBKDQWMAW-DHZHZOJOSA-N |
SMILES isomérico |
CCOC(=O)/C=C/1\C(=O)C(=C(O1)C2=CC=C(C=C2)C)Cl |
SMILES |
CCOC(=O)C=C1C(=O)C(=C(O1)C2=CC=C(C=C2)C)Cl |
SMILES canónico |
CCOC(=O)C=C1C(=O)C(=C(O1)C2=CC=C(C=C2)C)Cl |
Sinónimos |
Acetic acid, (4-chloro-5-(4-methylphenyl)-3-oxo-2(3H)-furanylidene)-, ethyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



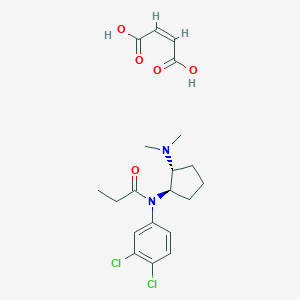
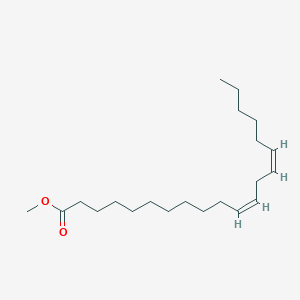
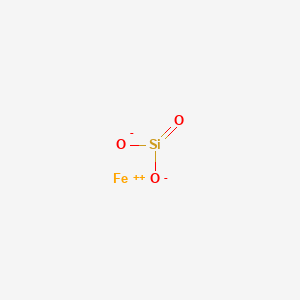
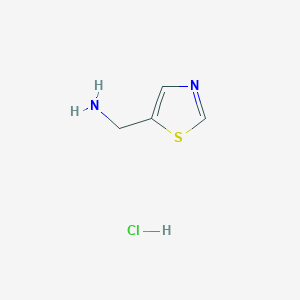
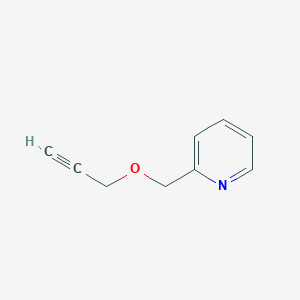
![Diethyl [2,2'-bipyridine]-4,4'-dicarboxylate](/img/structure/B162828.png)
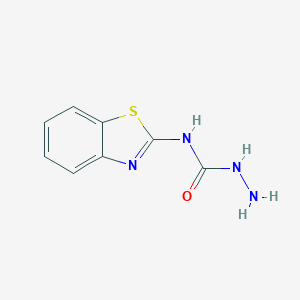
![1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid](/img/structure/B162838.png)
